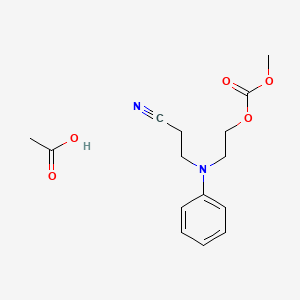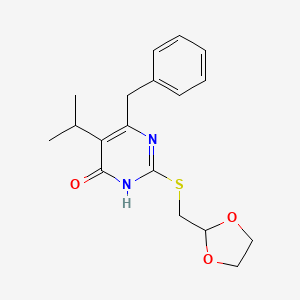
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- is a complex organic compound that belongs to the pyrimidinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. Common starting materials might include pyrimidinone derivatives, dioxolane, and thiol compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of pyrimidinone compounds are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of diagnostic tools or as probes in biochemical assays.
Medicine
Medicinal chemistry applications include the investigation of this compound as a potential therapeutic agent. It might be explored for its efficacy in treating diseases such as cancer, infections, or neurological disorders.
Industry
In the industrial sector, such compounds could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting various cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolane-Containing Compounds: Molecules that include the dioxolane ring.
Thioether-Containing Compounds: Compounds with sulfur-containing linkages.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 2-((1,3-dioxolan-2-ylmethyl)thio)-5-(1-methylethyl)-6-(phenylmethyl)- lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
199852-04-5 |
|---|---|
Formule moléculaire |
C18H22N2O3S |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
4-benzyl-2-(1,3-dioxolan-2-ylmethylsulfanyl)-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)16-14(10-13-6-4-3-5-7-13)19-18(20-17(16)21)24-11-15-22-8-9-23-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,20,21) |
Clé InChI |
GSYOSEFHNNIGIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=C(NC1=O)SCC2OCCO2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


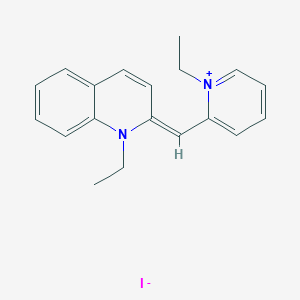
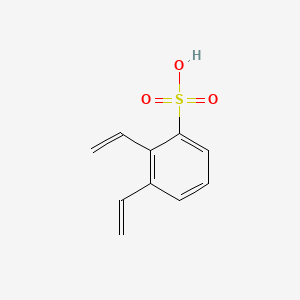
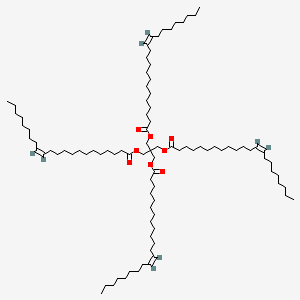
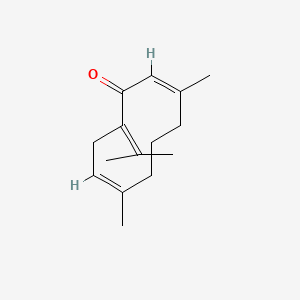
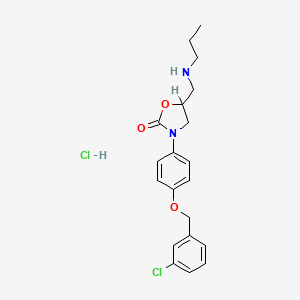

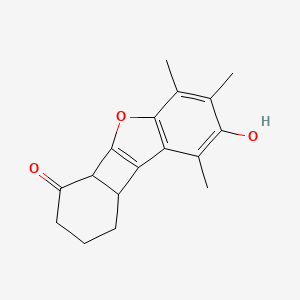

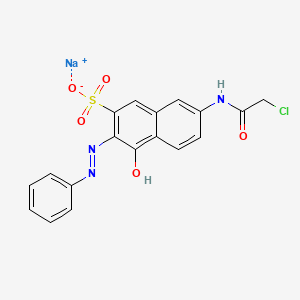
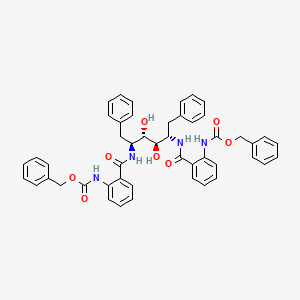
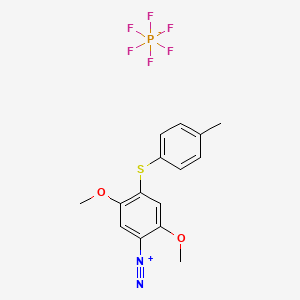

![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
